molecular formula C17H22BrN3O B2502119 2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide CAS No. 1147328-70-8

2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2502119
CAS No.: 1147328-70-8
M. Wt: 364.287
InChI Key: MEDQANVDKFJXPU-UHFFFAOYSA-N
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Description

2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide is an organic compound with a complex structure that includes a brominated aromatic ring, a cyano group, and a cycloheptyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting with the bromination of 2-methylphenylamine to introduce the bromine atom at the para position. This is followed by the acylation of the amine group with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and the cyano group are key functional groups that enable the compound to bind to and modulate the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-2-methylanilino)-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O/c1-13-10-14(18)6-7-15(13)20-11-16(22)21-17(12-19)8-4-2-3-5-9-17/h6-7,10,20H,2-5,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDQANVDKFJXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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